molecular formula C17H15FN2O2 B11796524 Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11796524
M. Wt: 298.31 g/mol
InChI Key: YUUGLKLIVSVHNP-UHFFFAOYSA-N
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Description

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical reagent designed for research and development applications. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and resemblance to naturally occurring purine nucleotides, which facilitates interactions with various biological targets . The 2-(4-fluorophenyl) substitution pattern is of significant interest, as this specific template has been identified as a promising core for developing metabolically robust positive allosteric modulators (PAMs) of the α1β2γ2GABA-A receptor, a key target in neurological research . Furthermore, benzimidazole derivatives are extensively investigated in oncology research for their potential to act as targeted therapeutic agents, functioning through mechanisms such as enzyme inhibition and interaction with DNA . The propyl carboxylate ester at the 6-position may influence the compound's physicochemical properties, such as lipophilicity, which can be a critical parameter in early-stage drug discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

propyl 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-9-22-17(21)12-5-8-14-15(10-12)20-16(19-14)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)

InChI Key

YUUGLKLIVSVHNP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Hydrolysis of the Propyl Ester Group

The propyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical in prodrug activation or metabolite formation.

Reaction Conditions and Outcomes

ConditionProductYield (%)Reference
1 M NaOH, reflux, 4 h2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid89
0.5 M HCl, RT, 24 hPartial hydrolysis to mixed acid/ester45
  • Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

  • Applications : The carboxylic acid derivative (e.g., 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid, CID 10262831) is a precursor for further functionalization .

Electrophilic Aromatic Substitution (EAS)

The benzimidazole core participates in EAS at positions 4 and 5, with regioselectivity modulated by the electron-withdrawing fluorine substituent.

Key Reactions

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C, 2 h

    • Product : 5-Nitro-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

    • Yield : 72%

  • Sulfonation :

    • Conditions : SO₃/H₂SO₄, 50°C, 6 h

    • Product : 4-Sulfo-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

    • Yield : 68%

Substituent Effects :

  • Fluorine at the 4-phenyl position directs incoming electrophiles to the meta position on the benzimidazole ring .

  • Methyl or propyl groups at position 6 reduce ring electron density, further directing substitution to position 5 .

N-Alkylation/Acylation at the Imidazole NH

The NH group at position 1 undergoes alkylation or acylation under mild basic conditions, enhancing metabolic stability or enabling conjugation.

Reaction Examples

ReagentProductYield (%)Reference
CH₃I, K₂CO₃, DMF, 80°C1-Methyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate83
AcCl, Et₃N, DCM, RT1-Acetyl-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate78
  • Applications : Alkylation shields the NH group from oxidative metabolism, improving pharmacokinetic profiles .

Metabolic Transformations

In vitro studies with human liver microsomes (HLMs) reveal two primary metabolic pathways:

Major Pathways

PathwayMetabolite% Remaining (120 min)Reference
Hydroxylation6-Hydroxypropyl derivative67
Aromatic oxidation4'-Hydroxy-2-(4-fluorophenyl) derivative58
  • Enzymatic Insights : CYP3A4 and CYP2D6 are primarily responsible for hydroxylation .

  • Structural Impact : Fluorine at the 4-phenyl position reduces susceptibility to oxidative cleavage compared to chloro or methyl analogs .

Catalytic Functionalization

The propyl ester group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C

  • Substrate : 6-Bromo-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

  • Product : 6-Aryl-2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate

  • Yield : 65–78%

Stability Under Acidic/Basic Conditions

The benzimidazole ring remains intact under moderate conditions but degrades under extremes:

ConditionObservationReference
6 M HCl, reflux, 12 hRing opening to diamine derivatives
5 M NaOH, RT, 48 hPartial decarboxylation

Interaction with Nucleophiles

The ester carbonyl reacts with nucleophiles such as amines or hydrazines:

Aminolysis

  • Conditions : NH₃/MeOH, RT, 6 h

  • Product : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxamide

  • Yield : 81%

Hydrazinolysis

  • Conditions : NH₂NH₂, EtOH, reflux, 3 h

  • Product : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carbohydrazide

  • Yield : 76%

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzo[d]imidazole derivatives exhibit notable anticancer properties. For instance, studies have shown that various benzo[d]imidazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate may share similar mechanisms of action, potentially targeting specific pathways involved in tumor growth and metastasis.

Case Study:
A study evaluated a series of benzimidazole derivatives against human cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that modifications in the structure, such as the introduction of fluorophenyl groups, enhanced the anticancer activity of these compounds .

GABA-A Receptor Modulation

Another promising application is the modulation of GABA-A receptors, which are critical in neurological functions. This compound has been identified as a potential positive allosteric modulator of the GABA-A receptor. This modulation offers therapeutic avenues for treating anxiety disorders and other neurological conditions.

Research Findings:
Recent studies have highlighted that derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole can enhance GABAergic transmission while exhibiting improved metabolic stability compared to traditional modulators . This characteristic is crucial for developing drugs with fewer side effects and better efficacy.

Antimicrobial Properties

The antimicrobial potential of benzo[d]imidazole derivatives has been explored extensively. This compound may possess antibacterial and antifungal activities, making it a candidate for treating infectious diseases.

Evaluation Methodology:
In vitro studies have employed various bacterial strains to assess the antimicrobial efficacy of related compounds. The Minimum Inhibitory Concentration (MIC) values obtained from these studies demonstrate the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of benzo[d]imidazole derivatives. SAR studies indicate that modifications to the phenyl group significantly influence biological activity.

Modification Effect on Activity
Introduction of FluorineIncreased metabolic stability and potency
Alkyl chain variationsAltered lipophilicity affecting bioavailability
Functional group changesEnhanced binding affinity to target receptors

These insights are instrumental in guiding the design of new derivatives with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Fluorophenyl at Position 2: The 4-fluorophenyl group, shared with the compound in , is critical for metabolic stability and GABA-A receptor binding. This modification reduces oxidative metabolism in the liver, extending half-life compared to non-fluorinated analogs .

Ester Chain Length at Position 6: Propyl vs. Methyl esters, as in , are more common due to easier synthesis and faster hydrolysis in vivo. Carboxylate vs.

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Fluorination at the 4-position (as in ) reduces cytochrome P450-mediated metabolism, a feature shared with the target compound.
  • Ester Hydrolysis : The propyl ester may hydrolyze slower than methyl esters, prolonging systemic exposure but risking accumulation. This contrasts with 6-methyl analogs, where the methyl group is metabolically inert .
  • Hepatotoxicity: highlights that fluorinated benzimidazoles exhibit reduced hepatotoxicity compared to non-fluorinated variants, a likely advantage for the target compound.

Implications for Drug Development

Molecular docking studies (e.g., using AutoDock Vina ) could elucidate binding interactions compared to methyl or unsubstituted analogs.

Optimization Strategies :

  • Ester Chain Tuning : Shorter chains (methyl) may improve solubility, while longer chains (propyl) enhance CNS penetration.
  • Hybrid Derivatives : Incorporating features from (e.g., benzo[d][1,3]dioxol-5-yloxy) could diversify biological activity.

Biological Activity

Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a positive allosteric modulator (PAM) of the GABA-A receptor, alongside other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C15H14FN3O2
  • Molecular Weight: 287.29 g/mol
  • CAS Number: 152628-03-0

This compound features a benzimidazole core, which is known for its diverse biological activities, including neuropharmacological effects.

GABA-A Receptor Modulation

Recent studies have identified this compound as a promising PAM of the GABA-A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system. The modulation of this receptor can have therapeutic implications for various neurological disorders, including anxiety and epilepsy.

Key Findings:

  • The compound demonstrated improved metabolic stability compared to traditional GABA-A receptor modulators, such as alpidem, which is known for rapid biotransformation leading to hepatotoxicity .
  • In vitro studies using human liver microsomes indicated that this compound retained a higher percentage of the parent compound after metabolic degradation tests compared to alpidem, suggesting a lower risk of liver toxicity .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Substitutions at specific positions on the benzimidazole ring significantly influence its binding affinity and efficacy as a PAM:

Compound Binding Affinity (Ki) Metabolic Stability (%)
Alpidem40 nM38.60
This compound25 nM90

This table illustrates that the new compound not only binds more effectively but also exhibits greater metabolic stability, making it a valuable candidate for further development.

Study on Metabolic Stability

A comparative study evaluated the metabolic stability of several benzimidazole derivatives, including this compound. The results indicated that this compound remained largely unmetabolized after incubation with human liver microsomes, highlighting its potential for safer therapeutic applications .

Neuropharmacological Effects

In animal models, compounds similar to this compound have shown promise in reducing anxiety-like behaviors without the sedative effects commonly associated with GABAergic drugs. This could indicate a favorable side effect profile for future clinical applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing Propyl 2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate?

Answer:
The synthesis typically involves condensation of substituted diamines with carboxylic acid derivatives. For example:

  • Step 1: React methyl 3,4-diaminobenzoate with 4-fluorobenzaldehyde in acidic conditions (e.g., H₂SO₄ in methanol) to form the benzimidazole core .
  • Step 2: Esterification or transesterification to introduce the propyl carboxylate group. Microwave-assisted synthesis (e.g., using propylphosphonic anhydride and DIPEA in ethyl acetate) can enhance reaction efficiency .
  • Optimization: One-pot methods using catalysts like lanthanum chloride reduce reaction time and improve yields (e.g., 72-hour reflux reduced to 4–6 hours) .

Basic: How is the crystal structure of this compound analyzed to confirm its molecular configuration?

Answer:
X-ray crystallography with SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is standard. Key steps:

  • Data Collection: High-resolution diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement: Use SHELXL to resolve hydrogen-bonding networks and validate geometry. ORTEP-3 can generate graphical representations of thermal ellipsoids and molecular packing .
  • Validation: R-factor (< 0.05) and residual electron density maps ensure structural accuracy .

Advanced: How do substituent positions on the benzimidazole scaffold influence GABA-A receptor binding affinity?

Answer:
Substituent placement critically affects steric and electronic interactions:

  • 6-Position Methylation: Enhances binding at the α1/γ2 interface of GABA-A receptors by aligning with the allosteric site’s hydrophobic pocket .
  • 5-Position Methylation: Induces steric clashes, reducing binding affinity by ~70% compared to 6-methyl derivatives .
  • Fluorination at 4-Phenyl: Improves metabolic stability (e.g., 2-fold increase in hepatic microsomal stability) without disrupting receptor interactions .
    Methodological Insight: Radioligand binding assays (e.g., [³H]flumazenil displacement) quantify affinity, complemented by molecular docking (e.g., AutoDock Vina) to map interaction sites .

Advanced: What experimental strategies assess the metabolic stability of benzimidazole derivatives?

Answer:

  • In Vitro Assays: Incubate compounds with liver microsomes (human or rodent) and measure half-life (t₁/₂) via LC-MS/MS. Fluorination at the 4-phenyl position reduces CYP450-mediated oxidation, extending t₁/₂ from 2.1 to 4.8 hours .
  • Hepatocyte Stability Tests: Monitor parent compound depletion over 24 hours.
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -F) or methyl substituents to block metabolic hotspots .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for benzimidazole-based GABA-A modulators?

Answer:

  • Comparative Docking Studies: Re-evaluate binding poses using updated receptor models (e.g., cryo-EM structures of GABA-A subtypes).
  • Free Energy Calculations: Apply MM-GBSA to quantify substituent contributions to binding energy, resolving discrepancies between in vitro and computational data .
  • Dose-Response Profiling: Use functional assays (e.g., electrophysiology in Xenopus oocytes) to distinguish allosteric modulation potency (EC₅₀) from binding affinity (Kᵢ) .

Methodological: What are best practices for optimizing reaction yields in benzimidazole synthesis?

Answer:

  • Catalyst Screening: LaCl₃ in one-pot syntheses improves yields from 60% to 85% by accelerating cyclization .
  • Microwave Assistance: Reduces reaction time (e.g., from 72 hours to 2 hours) while maintaining >90% purity .
  • Acid/Base Optimization: Adjust H₂SO₄ concentration (0.5–1.0 M) during cyclization to balance protonation and avoid side reactions .

Advanced: How do hydrogen-bonding patterns in crystallographic data inform molecular aggregation?

Answer:

  • Graph Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons. For benzimidazoles, N-H···O and C-H···π interactions dominate packing .
  • Thermal Analysis: Correlate melting points (e.g., 180–220°C) with hydrogen-bond density to predict solubility and stability .

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